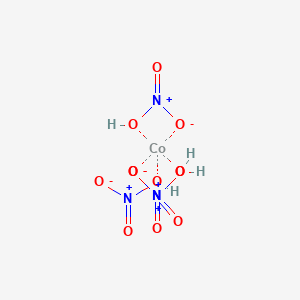

tetranitratocobaltate(II)

Description

Properties

Molecular Formula |

CoH4N4O12 |

|---|---|

Molecular Weight |

310.99 g/mol |

IUPAC Name |

cobalt;nitric acid |

InChI |

InChI=1S/Co.4HNO3/c;4*2-1(3)4/h;4*(H,2,3,4) |

InChI Key |

BRIGIBWGDGDXKP-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Co] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Tetranitratocobaltate Ii Complexes

Solution-Based Synthesis Protocols

The most prevalent methods for synthesizing tetranitratocobaltate(II) complexes occur in solution, typically utilizing non-aqueous solvents to prevent the coordination of water molecules.

The choice of solvent is a determining factor in the synthesis of tetranitratocobaltate(II) and other cobalt(II) complexes, significantly influencing the final coordination geometry of the metal center. rsc.orgnih.govacs.org Non-aqueous solvents are generally required because water is a strong ligand and would preferentially coordinate to the Co(II) ion. Solvents such as acetonitrile (B52724), methanol, and ethanol (B145695) are commonly employed. nih.govtandfonline.comrasayanjournal.co.in

In the synthesis of tetranitratocobaltate(II) complexes, solvents like acetonitrile (CH₃CN) are frequently used. dss.go.thosti.gov Acetonitrile is a coordinating solvent but is easily displaced by nitrate (B79036) ions, facilitating the formation of the desired [Co(NO₃)₄]²⁻ anion. The use of different solvents can lead to variations in the supramolecular structure and even the coordination environment of the cobalt ion. nih.govmdpi.com For instance, the synthesis of two different cobalt(II) coordination polymers was achieved by simply changing the solvent system, which in turn altered the stoichiometry of the coordinated solvent molecules and the resulting supramolecular networks. nih.gov The coordination environment in cobalt(II) complexes can range from tetrahedral to octahedral, and the solvent plays a crucial role in dictating this outcome. rsc.orgacs.org For the tetranitratocobaltate(II) anion, the geometry is typically a distorted dodecahedron (eight-coordinate), as each nitrate ion acts as a bidentate ligand. researchgate.netacs.org

The tetranitratocobaltate(II) anion, [Co(NO₃)₄]²⁻, is large and requires a correspondingly large counterion (cation) to stabilize it within a crystal lattice. dss.go.th The selection of this counterion is not trivial and is a key factor for successful isolation and crystallization of the complex salt.

Large, non-coordinating organic cations are typically used for this purpose. Commonly employed counterions include tetraphenylarsonium ([As(C₆H₅)₄]⁺) researchgate.netacs.org, tetraphenylphosphonium (B101447) ([P(C₆H₅)₄]⁺) osti.gov, and methyltriphenylphosphonium (B96628) ([MePh₃P]⁺). osti.gov The bulky nature of these cations prevents them from coordinating to the cobalt center and effectively balances the charge of the anionic complex, allowing for the formation of stable, crystalline solids.

The isolation of tetranitratocobaltate(II) salts from solution relies on controlled precipitation and crystallization. A typical synthesis involves mixing a solution of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), with a nitrate source, often silver nitrate (AgNO₃), in a suitable non-aqueous solvent like acetonitrile. osti.gov The addition of silver nitrate serves to precipitate the chloride ions as silver chloride (AgCl), leaving the cobalt(II) and nitrate ions in solution.

The tetranitratocobaltate(II) salt is then precipitated by the presence of the large counterion, which is added as a salt (e.g., tetraphenylphosphonium chloride). osti.gov The general reaction can be represented as: CoCl₂ + 4AgNO₃ + 2[Cation]Cl → [Cation]₂[Co(NO₃)₄] + 4AgCl(s) + 2[Cation]Cl

Crystallization can be induced by methods such as slow evaporation of the solvent or by altering the reaction temperature. tandfonline.comgoogle.com For instance, refluxing the reaction mixture can promote complex formation, with the product precipitating upon cooling or after a period of ageing. tandfonline.com The specific crystallization protocol can be critical, as different conditions can sometimes lead to different crystalline forms or products. rsc.org In the synthesis of cobalt(II) hydroxynitrates, for example, the rate of addition of a precipitating agent and the solution's pH were key variables in isolating the desired product. rsc.org

Table 1: Examples of Solution-Based Syntheses of Tetranitratocobaltate(II) Salts

| Counterion ([Cation]⁺) | Cobalt(II) Source | Nitrate Source | Solvent | Resulting Complex | Reference(s) |

|---|---|---|---|---|---|

| Tetraphenylarsonium | Co(NO₃)₂ | N₂O₄ | Nitromethane/Acetic Anhydride | [As(C₆H₅)₄]₂[Co(NO₃)₄] | researchgate.netacs.org |

| Tetraphenylphosphonium | CoCl₂ | AgNO₃ | Acetonitrile | (PPh₄)₂[Co(NO₃)₄]·CH₂Cl₂ | osti.gov |

| Hexakis(DMSO)cobalt(II) | CoCl₂ | AgNO₃ | Acetonitrile | [Co(DMSO)₆][Co(NO₃)₄] | dss.go.th |

Solid-State and Mechanochemical Synthetic Routes

Solid-state synthesis, particularly mechanochemistry, offers an alternative to traditional solution-based methods. irejournals.com These techniques involve the grinding of solid reactants, often with a minimal amount of liquid (liquid-assisted grinding), to induce chemical reactions. unn.edu.ngajol.info This approach is lauded for being solvent-free, leading to faster reaction times, and sometimes yielding products that are inaccessible through solution chemistry. researchgate.netresearchgate.net

While mechanochemical synthesis has been successfully applied to a variety of other cobalt(II) complexes, such as those with Schiff base ligands unn.edu.ngresearchgate.net, its specific application for the direct synthesis of tetranitratocobaltate(II) salts is not extensively documented in the reviewed literature. Conceptually, one could envision the grinding of a solid cobalt(II) salt, a solid nitrate salt, and the salt of a large counterion to produce the target complex. This solvent-free approach aligns with the principles of green chemistry.

Green Chemistry Approaches to Tetranitratocobaltate(II) Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The mechanochemical routes discussed above represent a significant green chemistry approach by minimizing or eliminating the use of volatile organic solvents. irejournals.com

Another green strategy involves using less hazardous solvents. While non-aqueous solvents are necessary for tetranitratocobaltate(II) synthesis, choosing solvents with lower toxicity and environmental impact, such as ethanol, is preferable. Some research has explored using bio-templates, such as plant extracts, in the "green synthesis" of other cobalt-containing nanomaterials. nih.gov This specific template-assisted approach, however, has not been reported for discrete molecular complexes like tetranitratocobaltate(II). Future research could explore adapting these principles, perhaps by using more benign solvents or developing efficient solvent-free mechanochemical routes.

Template-Assisted and Self-Assembly Strategies for Complex Architectures

Template synthesis involves a central metal ion organizing reactants to facilitate a specific chemical reaction, often leading to macrocyclic ligands that would not form in the absence of the metal template. mdpi.com Self-assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govmdpi.com

These strategies are powerful tools for creating complex, polynuclear cobalt clusters and coordination polymers. nih.govgla.ac.uk In these systems, multidentate organic ligands and bridging anions (like azide, N₃⁻) assemble with cobalt ions to form intricate one-, two-, or three-dimensional architectures. nih.govmdpi.com

For the discrete tetranitratocobaltate(II) anion, the process is a simpler form of self-assembly. It can be described as an ion-mediated self-assembly where the [Co(NO₃)₄]²⁻ anion and the large organic cations spontaneously associate through electrostatic forces to crystallize as an ordered ionic lattice. osti.govresearchgate.net There is no external molecule acting as a template in the traditional sense; rather, the components themselves assemble into the final stable, solid-state structure. The use of soft templates, such as those at a liquid-liquid interface, is an emerging method for nanomaterial synthesis but is not typically applied to the crystallization of such molecular salts. nih.gov

Crystallographic and Structural Elucidation of Tetranitratocobaltate Ii Anions

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the principal technique for elucidating the intricate structures of various tetranitratocobaltate(II) salts. These studies have revealed a range of coordination numbers and geometries for the cobalt(II) center, directly influenced by the size and shape of the accompanying cation. osti.gov

The coordination environment of the cobalt(II) ion in the [Co(NO₃)₄]²⁻ anion is not fixed and can adopt several geometries, including seven-coordination and eight-coordination. The specific geometry is highly dependent on the nature of the counter-cation present in the crystal lattice. osti.gov

Seven-Coordinate Geometry : In compounds with counter-cations like Ph₄P⁺ and MePh₃P⁺, the [Co(NO₃)₄]²⁻ anion displays highly irregular seven-coordinate geometries. osti.govresearchgate.net For instance, in the salt K₂[Co(NO₃)₄], one of the four nitrate (B79036) groups acts as a monodentate ligand, while the other three are bidentate. This results in a coordination number of seven for the cobalt atom, with the coordination polyhedron being described as a monocapped trigonal prism. researchgate.netiucr.org

Eight-Coordinate Geometry : The first structurally characterized eight-coordinate cobalt(II) complex was (AsPh₄)₂[Co(NO₃)₄]. osti.gov In this complex, and similarly in Na₂[Co(NO₃)₄], the cobalt(II) center is coordinated by four bidentate nitrate groups. researchgate.net This eight-coordination leads to a distorted dodecahedral geometry. osti.govresearchgate.net The idealized point group symmetry for the anion in the tetraphenylarsonium salt is D₂d. researchgate.net The coordination polyhedron in Na₂[Co(NO₃)₄] is described as a twisted tetragonal prism. researchgate.net In the case of (NO)₂[Co(NO₃)₄], the cobalt atom is also eight-coordinate. researchgate.net

The choice between these coordination geometries is a delicate balance of steric and electronic factors dictated by the counter-ion. Larger cations can accommodate the larger, higher-coordinate anions, while different packing arrangements can favor one geometry over another. osti.gov

In the eight-coordinate (AsPh₄)₂[Co(NO₃)₄], the eight cobalt-oxygen bonds can be categorized into two distinct sets. There are four shorter bonds, with lengths ranging from 2.03 to 2.11 Å, and four longer bonds, with two at 2.36 Å and two at 2.54 Å. researchgate.net This disparity in bond lengths highlights the distorted nature of the dodecahedral coordination environment. oup.com

The table below provides a summary of selected bond lengths in different tetranitratocobaltate(II) complexes, illustrating the variability based on the coordination environment.

| Compound | Co-O Bond Lengths (Å) |

| (AsPh₄)₂[Co(NO₃)₄] | 2.03-2.11 (short), 2.36-2.54 (long) researchgate.netoup.com |

| Octahedral Co(II) complexes (average) | 2.109(40) scispace.com |

| [Co(H₂L)(PhCOO)₂] | Co1-O1: 2.163(4), Co1-O2: 2.059(5), Co2-O3: 2.115(4), Co2-O4: 2.073(5) mdpi.com |

Interactive Data Table: A detailed interactive table with sortable columns for compound, bond lengths, and corresponding references could be implemented here to allow for dynamic comparison.

The bond angles within the [Co(NO₃)₄]²⁻ anion also deviate from idealized geometries. In the distorted dodecahedron of (AsPh₄)₂[Co(NO₃)₄], the four shorter Co-O bonds define an elongated bisphenoid with a vertical angle of 47°, while the four longer bonds form a severely flattened, irregular bisphenoid with a vertical angle of 81°. researchgate.net A comprehensive analysis of the dihedral angles formed by the normals to adjacent polytopal faces can provide a quantitative measure of the shape of these complex anions. researchgate.net

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to a metal center in several ways. In the context of the tetranitratocobaltate(II) anion, the most common chelation modes are monodentate and bidentate. researchgate.netiucr.org The term "aniso-bidentate" is also used to describe cases where the two Co-O bonds from a single nitrate ligand have significantly different lengths. researchgate.net

Monodentate Coordination : In this mode, only one of the oxygen atoms of the nitrate group binds to the cobalt center. csbsju.edulibretexts.org This is observed in K₂[Co(NO₃)₄], where one of the four nitrate ligands is monodentate. researchgate.netiucr.org

Bidentate Coordination : Here, two oxygen atoms from the same nitrate ligand coordinate to the cobalt ion, forming a chelate ring. csbsju.edulibretexts.orgebsco.comlibretexts.org This is the exclusive mode of coordination in (AsPh₄)₂[Co(NO₃)₄] and Na₂[Co(NO₃)₄], leading to an eight-coordinate cobalt center. researchgate.net

Aniso-bidentate Coordination : This is a subtype of bidentate coordination where the two metal-oxygen bond distances are unequal. researchgate.net The structure of (AsPh₄)₂[Co(NO₃)₄] provides a clear example of this, with its distinct sets of short and long Co-O bonds. researchgate.netoup.com In Na₂[Co(NO₃)₄], the nitrate groups are described as asymmetric bidentate ligands. researchgate.net

The preference for a particular chelation mode is influenced by the steric demands of the counter-cation and the requirement to achieve a stable electronic configuration for the cobalt(II) ion. The flexibility of the nitrate ligand to adopt different coordination modes is a key factor in the structural diversity of tetranitratocobaltate(II) compounds. osti.govresearchgate.net

Supramolecular Interactions and Crystal Packing Motifs

Hydrogen bonds are a significant type of intermolecular interaction in the crystal structures of many tetranitratocobaltate(II) complexes, particularly when the cation contains hydrogen-bond donors. csic.esehu.eus The oxygen atoms of the nitrate ligands in the [Co(NO₃)₄]²⁻ anion are effective hydrogen-bond acceptors. iucr.orgiucr.org

The table below summarizes the types of hydrogen bonding interactions observed in related cobalt(II) nitrate complexes.

| Complex Type | Hydrogen Bond Type | Donor | Acceptor |

| Cobalt(II) complexes with organic cations | N-H···O | N-H groups on cation | Oxygen atoms of the [Co(NO₃)₄]²⁻ anion ucy.ac.cy |

| Cobalt(II) complexes with organic cations | C-H···O | C-H groups on cation | Oxygen atoms of the [Co(NO₃)₄]²⁻ anion researchgate.net |

| [Co(tsc)₃]₂Co(cit)₂₄·4H₂O | N-H···O | Amine hydrogens | Oxygen atoms of nitrate and citrate (B86180) ligands iucr.orgiucr.org |

Interactive Data Table: An interactive version of this table could allow users to filter by complex type, bond type, or donor/acceptor to explore the nuances of these interactions.

While hydrogen bonding is a prominent feature, other non-covalent interactions also contribute to the crystal packing of tetranitratocobaltate(II) salts. These can include halogen bonding, where a halogen atom acts as an electrophilic species, and van der Waals forces. researchgate.netchemtools.org

Although specific examples of halogen bonding directly involving the [Co(NO₃)₄]²⁻ anion are not extensively documented in the provided search results, it is a recognized type of non-covalent interaction that could be present in salts with halogenated organic cations. researchgate.net

Cation-Anion Interactions and Their Role in Lattice Stability

The nature of the cation significantly influences the coordination geometry of the [Co(NO₃)₄]²⁻ anion itself. This is clearly demonstrated in the crystal structures of various salts of this complex anion. A key factor is how the nitrate groups coordinate to the central cobalt(II) ion, which can be affected by the size, charge, and shape of the accompanying cation.

For instance, in tetraphenylarsonium tetranitratocobaltate(II), [As(C₆H₅)₄]₂[Co(NO₃)₄], the large tetraphenylarsonium cations create a crystal environment where the cobalt(II) ion achieves an eight-coordinate geometry. researchgate.netacs.org In this arrangement, all four nitrate groups act as bidentate ligands, each coordinating to the cobalt center through two oxygen atoms. researchgate.netacs.org The resulting coordination polyhedron is described as a dodecahedron with idealized D₂d symmetry. researchgate.netrsc.org The eight cobalt-oxygen bonds are not equal; they are divided into two sets, with four shorter bonds and four significantly longer bonds, which accounts for the complex's magnetic and spectral properties resembling those of a tetrahedral complex. acs.org

In contrast, when smaller alkali metal cations are present, the coordination changes. In the structure of disodium (B8443419) tetranitratocobaltate(II), Na₂[Co(NO₃)₄], the cobalt atom is also eight-coordinate, surrounded by oxygen atoms from four asymmetric bidentate nitrate groups, forming a twisted tetragonal prism. researchgate.net However, in dipotassium (B57713) tetranitratocobaltate(II), K₂[Co(NO₃)₄], the coordination number of the cobalt atom is reduced to seven. researchgate.net Here, one of the four nitrate groups is monodentate, while the other three are bidentate. researchgate.net This change in coordination from eight to seven highlights the direct influence of the cation (K⁺ vs. Na⁺) on the anion's structure.

These cation-anion interactions, which range from purely electrostatic forces to more specific coordination and hydrogen bonding (in cases with organic cations), are the primary forces that stabilize the crystal lattice. rsc.orgrsc.org The way cations and anions pack together, influenced by their relative sizes and the potential for specific interactions, minimizes repulsive forces and maximizes attractive ones, thereby defining the most stable, low-energy crystal structure. uni-freiburg.de The variation in the anion's geometry depending on the cation is a testament to the energetic balance between the cation-anion interactions in the lattice and the internal bonding preferences of the complex anion itself.

Interactive Table: Crystallographic Data for Tetranitratocobaltate(II) Compounds

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Co(II) Coord. No. | Ref. |

| [As(C₆H₅)₄]₂[Co(NO₃)₄] | Monoclinic | C2/c | 23.47 | 11.34 | 18.57 | 107.0 | 4 | 8 | researchgate.netacs.org |

| Na₂[Co(NO₃)₄] | - | - | - | - | - | - | - | 8 | researchgate.net |

| K₂[Co(NO₃)₄] | - | - | - | - | - | - | - | 7 | researchgate.net |

Note: Detailed cell parameters for Na₂[Co(NO₃)₄] and K₂[Co(NO₃)₄] were not available in the cited literature.

Polymorphism and Phase Transitions in Tetranitratocobaltate(II) Compounds

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. symbiosisonlinepublishing.combritannica.com These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and color. symbiosisonlinepublishing.com A substance may transition from one polymorphic form to another as a function of temperature or pressure. britannica.com

In the reviewed scientific literature, there are no specific reports of polymorphism or documented phase transitions for compounds containing the tetranitratocobaltate(II) anion. While thermal analysis has been performed on some cobalt(II) nitrate complexes, these studies have indicated thermal stability up to approximately 100°C, followed by multi-step decomposition at higher temperatures, rather than a reversible transition between different crystal phases. researchgate.net

The study of polymorphism is common in many areas of materials science and pharmaceuticals, where different polymorphs of the same compound can have drastically different effects. symbiosisonlinepublishing.comnih.gov Transitions between phases can be first-order, characterized by a discontinuous change in properties like volume and a latent heat, or second-order, which involve continuous changes. arxiv.org Such transitions are often studied using techniques like Differential Scanning Calorimetry (DSC) and variable-temperature X-ray diffraction. d-nb.info Although no such phenomena have been documented for tetranitratocobaltate(II) salts, the possibility remains that different polymorphs could be crystallized under varying conditions (e.g., different solvents, temperatures, or pressures), a common occurrence for complex ionic compounds. nih.govresearchgate.net

Neutron Diffraction Studies for Precise Hydrogen Atom Localization (If applicable)

While X-ray diffraction is a powerful tool for determining crystal structures, its ability to precisely locate hydrogen atoms is limited because hydrogen has only one electron and thus scatters X-rays weakly. pnas.org In contrast, neutron diffraction is an exceptionally sensitive technique for localizing hydrogen (or its isotope, deuterium) because neutrons interact with atomic nuclei, and the scattering cross-section of hydrogen is significant. pnas.orgmdpi.comnih.gov This makes neutron diffraction the definitive method for accurately determining the positions of hydrogen atoms, which is crucial for understanding details like hydrogen bonding. mdpi.comnih.gov

A review of the current literature indicates that no specific single-crystal neutron diffraction studies have been performed on salts of the tetranitratocobaltate(II) anion.

Such studies would be highly applicable and scientifically valuable, particularly for salts containing organic cations with C-H bonds, such as tetraphenylarsonium ([As(C₆H₅)₄]⁺) or tetraphenylphosphonium (B101447) ([P(C₆H₅)₄]⁺). osti.gov In these compounds, weak C-H···O hydrogen bonds between the cation and the oxygen atoms of the nitrate ligands on the anion are likely to exist. Precisely locating the hydrogen atoms involved in these interactions would provide invaluable data on the strength and geometry of these bonds, offering deeper insight into the supramolecular forces that govern the crystal lattice stability. The application of neutron diffraction would move the structural analysis beyond simple electrostatic considerations to a detailed mapping of all intermolecular interactions contributing to the solid-state architecture.

Spectroscopic Characterization for Electronic Structure and Bonding Insights

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy is a fundamental tool for investigating the d-orbital splitting in transition metal complexes. The positions and intensities of absorption bands in the UV, visible, and near-infrared regions correspond to electronic transitions, which are sensitive to the ligand field strength and the geometry of the complex. researchgate.netosti.gov

The electronic spectrum of a high-spin d⁷ ion like cobalt(II) in an octahedral field is typically characterized by three spin-allowed transitions. However, the geometry of the [Co(NO₃)₄]²⁻ anion can vary significantly depending on the counter-ion, ranging from irregular seven-coordinate geometries to distorted dodecahedral (D₂d) eight-coordinate environments where the nitrate (B79036) groups act as bidentate ligands. osti.gov This lower symmetry lifts the degeneracy of the orbitals further than in a perfect octahedron. rsc.orgrsc.orglibretexts.org

For Co(II) complexes, the observed d-d absorption bands allow for the calculation of ligand field parameters, such as the crystal field splitting parameter (Dq or Δ) and the Racah interelectronic repulsion parameter (B). nih.gov For instance, in a related complex, cobalt(II)-doped trisphenanthrolinezinc nitrate dihydrate, broad absorption bands observed at 10,750 cm⁻¹ and 22,000 cm⁻¹ are assigned to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively. nih.gov From these assignments, the Dq and B parameters can be calculated, providing a quantitative measure of the ligand field strength and the degree of covalency in the metal-ligand bonds. nih.govkyoto-u.ac.jp A reduction in the B parameter compared to the free ion value indicates significant orbital overlap and covalent character. nih.gov

In the case of the [Co(NO₃)₄]²⁻ anion, the coordination of four bidentate nitrate groups can create an eight-coordinate structure with idealized D₂d symmetry. researchgate.net The electronic spectrum for such a complex has been assigned based on the splitting of terms derived from a parent tetrahedral symmetry, with a ⁴B₁ ground state. acs.org Analysis of the absorption spectra for species such as [Co(NO₃)₄(H₂O)₂]²⁻ in molten nitrate salts shows that the position of the main absorption peak is sensitive to the coordination environment, with changes in the number of coordinated water molecules causing shifts in the peak maximum. rsc.orgresearchgate.net

Table 1: Representative d-d Transitions and Ligand Field Parameters for a Co(II) Nitrate Complex Data for Co(II)-doped trisphenanthrolinezinc nitrate dihydrate as a model system.

| Transition | Energy (cm⁻¹) | Assignment | Calculated Parameters |

| ν₁ | 10,750 | ⁴T₁g(F) → ⁴T₂g(F) | Dq and B can be derived |

| ν₃ | 22,000 | ⁴T₁g(F) → ⁴T₁g(P) | from these transitions. nih.gov |

| Spin-forbidden | 18,450 - 19,500 | Transitions to ²G states | |

| Source: Palmer, 1962. nih.gov |

In addition to the relatively weak d-d transitions, the electronic spectra of transition metal complexes feature intense charge transfer (CT) bands, which typically have molar absorptivities (ε) of 50,000 L mol⁻¹ cm⁻¹ or greater. hilarispublisher.comimist.ma These transitions involve the movement of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character. hilarispublisher.comacs.org

For tetranitratocobaltate(II), ligand-to-metal charge transfer (LMCT) transitions are expected. hilarispublisher.comnii.ac.jp In these transitions, an electron moves from an orbital on a nitrate ligand to a d-orbital on the cobalt(II) center, resulting in the transient reduction of the metal. hilarispublisher.com These LMCT bands are generally found in the ultraviolet region of the spectrum and are often so intense that they can obscure any high-energy d-d transitions. imist.manii.ac.jpsemanticscholar.org For example, in other Co(II) complexes, bands assigned to charge transfer have been identified at energies as high as 34,482 cm⁻¹. hilarispublisher.com The energy and intensity of these bands provide insight into the electronic delocalization and the redox properties of the complex. hilarispublisher.comacs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the bonding within a molecule by examining its vibrational modes. osti.govacs.org

The vibrational spectrum of the tetranitratocobaltate(II) complex is dominated by the modes of the nitrate ligands. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination to the cobalt center, which lifts the degeneracy of certain vibrational modes and causes inactive modes to become active in the IR and Raman spectra. researchgate.net This makes vibrational spectroscopy particularly useful for determining the coordination mode of the nitrate groups (e.g., monodentate, bidentate, or bridging). acs.orgiaea.org

The number and separation of bands arising from the asymmetric N-O stretch (ν₃) and the appearance of combination bands in the 1700-1800 cm⁻¹ region are diagnostic of the coordination environment. acs.org For instance, bidentate coordination generally leads to a larger splitting of the vibrational bands compared to monodentate coordination. acs.org In related cobalt(II) nitrate complexes, IR stretching frequencies for the C=S bond of a co-ligand were monitored to observe changes upon coordination to the cobalt atom. umass.edu The nitrosyl stretching frequency in ruthenium nitrosyl nitrate complexes is typically found between 1800 and 1900 cm⁻¹, while coordinated nitrite (B80452) ligands show characteristic bands for asymmetric and symmetric stretching between 1050 and 1500 cm⁻¹. iaea.org

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Coordinated Nitrate and Related Species

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound System | Reference |

| ν(CN) of [FeII(CN)₆]⁴⁻ | 2080 - 2120 | Cobalt Prussian Blue Analogue | nii.ac.jp |

| ν(CN) of [FeIII(CN)₆]³⁻ | > 2145 | Cobalt Prussian Blue Analogue | nii.ac.jp |

| νₐₛ(NO₂) | 1400 - 1500 | RuNO(NO₂)ₓ complexes | iaea.org |

| νₛ(NO₂) | 1050 - 1350 | RuNO(NO₂)ₓ complexes | iaea.org |

| ν₁ (NO₃⁻) Raman | 1044 | NO₃⁻ in Layered Double Hydroxide (B78521) | researchgate.net |

| ν₃ (NO₃⁻) IR | 1360 | NO₃⁻ in Layered Double Hydroxide | researchgate.net |

In the far-infrared and low-frequency Raman regions of the spectrum (typically below 400 cm⁻¹), vibrations corresponding to the collective motions of the atoms in the crystal lattice can be observed. semi.ac.cnoptica.org These lattice vibrations, or phonon modes, are characteristic of the crystal structure as a whole and involve the motion of the complex ions and counter-ions relative to one another. sfu.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically probes species with unpaired electrons, such as the high-spin Co(II) (d⁷, S = 3/2) center in the tetranitratocobaltate(II) anion. acs.orgresearchgate.net EPR spectra provide detailed information about the electronic environment through the g-tensor and zero-field splitting (ZFS) parameters (D and E). osti.govwikipedia.org

The ZFS parameters describe the lifting of the degeneracy of the spin states in the absence of an external magnetic field, which arises from spin-orbit coupling. osti.gov The sign and magnitude of the axial ZFS parameter, D, are crucial for understanding the magnetic anisotropy of the complex. osti.govrsc.orgacs.org For several tetranitratocobaltate(II) complexes with different counter-ions, High-Frequency and -Field EPR (HF-EPR) spectroscopy, in combination with Inelastic Neutron Scattering (INS), has been used to precisely determine these parameters. osti.gov

Studies on complexes such as (PPh₄)₂[Co(NO₃)₄]·CH₂Cl₂, (MePPh₃)₂[Co(NO₃)₄], and (AsPh₄)₂[Co(NO₃)₄] revealed positive D values, indicating an easy-plane magnetic anisotropy. osti.gov The magnitude of D was found to be highly sensitive to the coordination geometry of the [Co(NO₃)₄]²⁻ anion, which varies with the counter-ion. osti.gov These advanced EPR studies are essential for characterizing potential single-molecule magnets. osti.govrsc.orgacs.orgacs.org

Table 3: EPR-Derived Zero-Field Splitting (ZFS) and Calculated g-Tensor Parameters for (A)₂[Co(NO₃)₄] Complexes

| Complex | Coordination | D (cm⁻¹) | E/D | gₓ (calc.) | gᵧ (calc.) | gₑ (calc.) | Reference |

| (PPh₄)₂[Co(NO₃)₄]·CH₂Cl₂ | 7-coordinate | +10.90(3) | 0.12 | 2.499 | 2.443 | 2.174 | osti.gov |

| (MePPh₃)₂[Co(NO₃)₄] | 7-coordinate | +12.74(3) | 0.25 | 2.501 | 2.261 | 2.239 | osti.gov |

| (AsPh₄)₂[Co(NO₃)₄] | 8-coordinate | +4.50(3) | 0.26 | 2.300 | 2.296 | 2.216 | osti.gov |

| Source: Chen et al., 2016. osti.gov |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the electronic and local geometric structure of a specific absorbing atom within a material. nih.goviaea.orgnih.gov It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.goviaea.org

The XANES region of the spectrum, which encompasses the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. iaea.orgnih.govnih.gov The position of the absorption edge provides direct information about the oxidation state of the cobalt ion. For tetranitratocobaltate(II), the Co K-edge XANES spectrum would confirm the +2 oxidation state of the cobalt center. nih.govnist.gov

Furthermore, the features within the XANES spectrum, including the pre-edge peaks, are characteristic of the coordination environment. nih.gov The intensity and energy of these pre-edge features, which arise from 1s to 3d transitions, are particularly sensitive to the symmetry of the metal site. nih.gov In situ XANES studies on related cobalt systems have demonstrated the ability of this technique to track changes in the local structural geometry of cobalt centers. nih.gov While specific XANES data for tetranitratocobaltate(II) is not detailed in the provided results, the principles suggest it would reveal a distorted, non-centrosymmetric coordination environment, consistent with the known crystal structures. acs.orgrsc.org

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the absorbing atom. iaea.orgaps.orgaps.org Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the central atom (bond lengths), and their coordination numbers. aps.orgresearchgate.net

For the [Co(NO₃)₄]²⁻ anion, EXAFS analysis would provide precise measurements of the Co-O bond distances. Given the bidentate nature of the nitrate ligands, two distinct sets of Co-O distances are expected, corresponding to the different oxygen atoms of the nitrate groups. rsc.org For instance, in a related zinc complex, [Zn(NO₃)₄]²⁻, which has a similar distorted dodecahedral geometry, the Zn-O bond lengths were found to be significantly different, with average distances of 2.06 Å and 2.58 Å. rsc.org A similar analysis for the cobalt complex would quantify the distortion in its coordination sphere. The ability of EXAFS to probe the local structure makes it an invaluable tool for characterizing the coordination environment of the cobalt(II) ion in the tetranitratocobaltate(II) complex. nih.govrsc.org

Other Advanced Spectroscopic Probes

Beyond EPR and XAS, other advanced spectroscopic techniques offer complementary insights into the electronic and magnetic properties of tetranitratocobaltate(II).

Magnetic Circular Dichroism (MCD): MCD spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.orglibretexts.org It is particularly powerful for studying paramagnetic systems and can reveal electronic transitions that are weak or hidden in conventional absorption spectra. wikipedia.org MCD spectra provide information on the symmetry of electronic levels and can be used to probe the electronic structure of both ground and excited states. wikipedia.orgdiamond.ac.uk For cobalt(II) complexes, MCD has been used to distinguish between different coordination geometries. nih.gov

Inelastic Neutron Scattering (INS): INS is a technique that directly probes the energy levels of a magnetic system, including the transitions associated with zero-field splitting. nmi3.euosti.gov Unlike EPR, INS has different selection rules and can be performed in the absence of a magnetic field. nmi3.eu As mentioned earlier, INS studies on tetranitratocobaltate(II) complexes have been instrumental in determining the magnitude and sign of the ZFS parameters. acs.orgnih.gov By measuring the energy transfer between neutrons and the sample, INS provides a direct measure of the splitting between the Kramers doublets of the cobalt(II) ion. acs.orgosti.govnih.gov

Theoretical and Computational Studies on Tetranitratocobaltate Ii Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is particularly useful for studying the properties of transition metal complexes.

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. Subsequent frequency calculations can confirm whether this stationary point is a true minimum (no imaginary frequencies) or a transition state.

By comparing the total electronic energies of the optimized isomers, their relative energetic stability can be determined. This allows for the prediction of the most likely structure to be observed experimentally. Factors such as the choice of exchange-correlation functional and basis set are crucial for obtaining reliable results. For transition metal complexes, hybrid functionals like B3LYP or PBE0, in conjunction with basis sets of at least triple-zeta quality for the metal and double-zeta for the ligands, are commonly employed.

Table 1: Hypothetical DFT Calculated Relative Energies of [Co(NO₃)₄]²⁻ Isomers

| Isomer | Coordination of NO₃⁻ Ligands | Point Group | Relative Energy (kcal/mol) |

| A | 4 x Bidentate | D₂d | 0.00 |

| B | 2 x Bidentate, 2 x Monodentate | C₂v | +15.2 |

| C | 4 x Monodentate | Td | +35.8 |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected output of DFT calculations for isomer stability analysis. The D₂d geometry with four bidentate nitrate (B79036) ligands is experimentally the most common.

Once the geometry of the ground state isomer is established, DFT can be used to analyze its electronic structure in detail. A molecular orbital (MO) analysis provides a qualitative picture of the bonding and electronic distribution within the complex. The energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the reactivity and electronic spectra of the complex.

For the tetranitratocobaltate(II) anion, a high-spin d⁷ system, the MO diagram would show the splitting of the cobalt 3d orbitals by the ligand field created by the four nitrate ligands. The nature of the bonding between the cobalt center and the nitrate ligands can be further elucidated through population analysis methods, which partition the electron density among the atoms.

Table 2: Illustrative Molecular Orbital Composition for a D₂d [Co(NO₃)₄]²⁻ Complex

| Orbital | Energy (eV) | Primary Character | Contribution (%) |

| LUMO+1 | -1.8 | Co 3d | 65% |

| LUMO | -2.1 | Co 3d | 70% |

| HOMO | -7.5 | O 2p (NO₃⁻) | 85% |

| HOMO-1 | -7.8 | O 2p (NO₃⁻) | 82% |

| HOMO-2 | -8.2 | Co 3d | 55% |

Note: This table represents a simplified, hypothetical output of an MO analysis to illustrate the insights gained into the electronic structure.

DFT calculations can predict the vibrational frequencies of the tetranitratocobaltate(II) complex. These calculated frequencies correspond to the fundamental modes of vibration and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison is a valuable tool for structural assignment, as different isomers will exhibit distinct vibrational spectra.

The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of this matrix yields the vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the DFT method and the neglect of anharmonicity.

The calculated IR and Raman intensities can also aid in the interpretation of experimental spectra. For instance, the characteristic stretching frequencies of the N-O bonds in the nitrate ligands are sensitive to their coordination mode (monodentate vs. bidentate), providing a clear spectroscopic signature that can be predicted computationally.

Ab Initio and Post-Hartree-Fock Methods (e.g., CASPT2/NEVPT2 for magnetic anisotropy)

While DFT is a powerful tool, for certain properties, particularly those involving excited states and significant electron correlation effects in open-shell systems, more rigorous ab initio methods are required.

For open-shell systems like the high-spin Co(II) in tetranitratocobaltate(II), the description of electron correlation is critical for accurately determining the energies of the ground and excited electronic states. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate correlation energies than standard DFT functionals.

However, for transition metal complexes with multiple, close-lying d-orbitals, a single-reference approach (like standard MP2 or CCSD(T)) may not be sufficient. This is because the ground state wavefunction may have significant contributions from more than one electronic configuration.

Multiconfigurational methods are essential for accurately describing the electronic structure of many transition metal complexes, including Co(II) systems where near-degeneracy of d-orbitals is common. These methods begin with a Complete Active Space Self-Consistent Field (CASSCF) calculation, which accounts for the static correlation by including all important electronic configurations in the wavefunction. The active space in a CASSCF calculation for a Co(II) complex would typically include the five 3d orbitals and the seven d-electrons.

Dynamic correlation, which arises from the instantaneous interactions between electrons, is then incorporated using second-order perturbation theory, leading to methods like CASPT2 (Complete Active Space Second-Order Perturbation Theory) and NEVPT2 (N-Electron Valence State Perturbation Theory). These methods are particularly well-suited for calculating properties like the zero-field splitting (ZFS) parameters (D and E) that govern the magnetic anisotropy of the complex. The sign and magnitude of the axial ZFS parameter, D, determine whether the complex has an easy-axis (D < 0) or easy-plane (D > 0) of magnetization.

Table 3: Representative CASPT2/NEVPT2 Calculated Zero-Field Splitting Parameters for High-Spin Co(II) Complexes

| Complex Geometry | Method | D (cm⁻¹) | E/D | Magnetic Anisotropy |

| Distorted Tetrahedral | CASPT2 | -10 to -20 | ~0.1-0.3 | Easy-axis |

| Trigonal Bipyramidal | NEVPT2 | +15 to +50 | ~0.1-0.3 | Easy-plane |

| Octahedral | CASPT2 | -50 to -100 | ~0.0-0.2 | Strong easy-axis |

Note: This table provides typical ranges of ZFS parameters calculated for various Co(II) coordination environments using multireference methods, illustrating their application in predicting magnetic properties.

These high-level calculations are computationally demanding but provide a deep and accurate understanding of the electronic structure and magnetic behavior of open-shell cobalt(II) systems like the tetranitratocobaltate(II) anion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules and materials at an atomic scale. For the tetranitratocobaltate(II) anion, [Co(NO₃)₄]²⁻, and related cobalt(II) nitrate systems, MD simulations provide critical insights into dynamic processes that are often difficult to capture through experimental means alone. These simulations model the movement of every atom in a system over time by solving Newton's equations of motion, allowing for the exploration of complex phenomena such as solvent interactions and self-organization.

Solvent Effects on Coordination Sphere Dynamics

The structure and stability of the tetranitratocobaltate(II) complex are profoundly influenced by its solvent environment. MD simulations have been employed to elucidate the intricate interplay between the solvent molecules and the coordination sphere of the cobalt(II) ion.

In a study conducted in the ionic liquid [C4mim][Tf2N], MD simulations, complemented by Density Functional Theory (DFT) calculations, revealed the stepwise formation of cobalt(II) nitrate complexes. uniud.it The simulations showed that cobalt(II) tends to maintain an octahedral coordination geometry, where nitrate anions progressively displace the weakly coordinating [Tf2N]⁻ anions from the first coordination sphere. uniud.it This process is not merely a simple substitution but involves significant restructuring of the surrounding ionic liquid, highlighting the active role of the solvent in determining complex stability. uniud.it

The dynamics of the coordination sphere are dictated by the donor strength and steric properties of the solvent molecules. researchgate.net In aqueous solutions, water molecules compete with nitrate ions for coordination sites. Simulations can model the exchange rates of ligands, the stability of mixed-ligand species (e.g., [Co(NO₃)ₓ(H₂O)ᵧ]⁽²⁻ˣ⁾), and the influence of co-solvents or dissolved salts on these equilibria. For instance, the presence of a high concentration of a non-coordinating salt can alter the activity of the solvent and favor the formation of the tetranitratocobaltate(II) species.

Table 1: Key Findings from MD Simulations on Cobalt(II) Nitrate Systems

| Parameter Studied | Key Findings | References |

|---|---|---|

| Complex Formation | Stepwise formation of 1:1, 1:2, and 1:3 Co(II)-nitrate complexes observed in [C4mim][Tf2N]. | uniud.it |

| Coordination Geometry | Cobalt(II) was found to maintain a primarily octahedral coordination with nitrate ligands. | |

| Solvent Role | The [Tf2N]⁻ anions of the ionic liquid are progressively displaced from the coordination sphere by nitrate ions. | uniud.it |

| Thermodynamics | Solvation effects and the restructuring of the ionic liquid play a central role in the thermodynamics of complex formation. | uniud.it |

Intermolecular Interactions and Self-Assembly Simulations

Beyond the immediate coordination sphere, MD simulations can predict how individual [Co(NO₃)₄]²⁻ anions interact with each other, with counter-ions, and with solvent molecules to form larger, ordered structures. This process, known as self-assembly, is driven by a network of weak intermolecular forces. nih.govrsc.org

Simulations can model the formation of ion pairs and larger aggregates. The distribution and orientation of counter-ions (e.g., tetra-alkylammonium cations) around the [Co(NO₃)₄]²⁻ anion are crucial for charge balancing and can mediate interactions between the anionic complexes. These simulations can quantify the radial distribution functions, providing a statistical map of the most probable locations of different species relative to one another.

While specific MD studies on the self-assembly of tetranitratocobaltate(II) are not extensively documented, analogies can be drawn from similar tetrahedral metalate anions like [Co(NCS)₄]²⁻. In related systems, weak interactions such as S···S contacts have been shown to link anionic units into one-dimensional chains. researchgate.net For tetranitratocobaltate(II), simulations could explore the potential for analogous interactions, such as hydrogen bonding (in the presence of suitable donors) or other non-covalent interactions, to drive the formation of supramolecular architectures. nih.gov The ultimate structure is a delicate balance between these attractive forces and the disruptive thermal motion and solvation effects. nih.gov

Ligand Field Theory and Crystal Field Theory Applications

Ligand Field Theory (LFT) and its simpler electrostatic precursor, Crystal Field Theory (CFT), are fundamental models used to describe the electronic structure, bonding, and resulting spectroscopic and magnetic properties of transition metal complexes like tetranitratocobaltate(II). wikipedia.orgbritannica.comwikipedia.org

Crystal Field Theory (CFT) CFT treats the ligands (in this case, four nitrate ions) as negative point charges that create an electrostatic field around the central cobalt(II) ion. uomustansiriyah.edu.iqdacollege.org This field removes the degeneracy of the five d-orbitals. For a Co(II) ion, which has a d⁷ electron configuration, the arrangement of these electrons within the split d-orbitals determines the complex's properties.

In a tetrahedral geometry, which is the approximate arrangement for [Co(NO₃)₄]²⁻, the d-orbitals split into two sets: a lower-energy, doubly degenerate 'e' set (d₂² and dₓ²₋y²) and a higher-energy, triply degenerate 't₂' set (dxy, dxz, and dyz). wikipedia.orgbyjus.com The energy separation between these sets is denoted as Δt.

Nitrate is generally considered a weak-field ligand, meaning it causes a relatively small splitting (a small Δt). wikipedia.org According to Hund's rule, for a d⁷ ion in a weak tetrahedral field, the electrons will occupy the orbitals to maximize the total spin. This results in a "high-spin" configuration with the electron arrangement e⁴t₂³. This configuration leaves three unpaired electrons, predicting that the tetranitratocobaltate(II) complex is paramagnetic. solubilityofthings.com The vibrant colors associated with cobalt(II) complexes are explained by the absorption of light that promotes an electron from the lower 'e' set to the higher 't₂' set. solubilityofthings.comresearchgate.net

Ligand Field Theory (LFT) LFT is a more sophisticated model that extends CFT by incorporating concepts from molecular orbital theory to account for the covalent character of the metal-ligand bonds. wikipedia.orgbritannica.com It considers the overlap between the metal d-orbitals and the ligand orbitals to form bonding and antibonding molecular orbitals. libretexts.org The orbitals that are primarily metal d-like in character correspond to the split levels described in CFT.

In LFT, the energy splitting (Δt) is a consequence of these molecular orbital interactions. The theory provides a more accurate description of the electronic structure and allows for a quantitative interpretation of electronic spectra. nih.gov For tetranitratocobaltate(II), LFT explains how the interaction between cobalt's 3d orbitals and the oxygen orbitals of the nitrate ligands leads to the observed stability, color, and magnetic properties.

Table 2: Theoretical Predictions for Tetrahedral High-Spin d⁷ Co(II) Complexes

| Property | Prediction based on CFT/LFT | Explanation |

|---|---|---|

| Electron Configuration | High-spin: e⁴t₂³ | Nitrate is a weak-field ligand, leading to a small Δt, which is smaller than the electron pairing energy. |

| Unpaired Electrons | 3 | The t₂ orbitals are singly occupied by three electrons. |

| Magnetic Moment | Paramagnetic | The presence of unpaired electrons results in a net magnetic moment. |

| Electronic Transitions | d-d transitions (e → t₂) | Absorption of visible light promotes electrons, giving rise to the characteristic color of the complex. researchgate.net |

| Bonding Nature | Primarily electrostatic (CFT), with covalent character (LFT) | LFT provides a more complete picture by considering orbital overlap. britannica.comuomustansiriyah.edu.iq |

Magnetochemical Investigations of Tetranitratocobaltate Ii Systems

Magnetic Susceptibility Measurements (Temperature-Dependent)

Temperature-dependent magnetic susceptibility measurements are fundamental in characterizing the magnetic nature of tetranitratocobaltate(II) systems. These measurements, typically conducted on polycrystalline samples under a direct current (dc) magnetic field, provide insight into the spin state of the Co(II) ion and the nature of magnetic interactions.

For mononuclear cobalt(II) complexes, the product of the molar magnetic susceptibility (χₘ) and temperature (T), χₘT, is a key parameter. The value of χₘT at room temperature is used to determine the effective magnetic moment (μ_eff) and deduce the spin state of the metal center. High-spin Co(II) ions (with an S = 3/2 ground state) are expected to exhibit significant orbital angular momentum, leading to χₘT values higher than the spin-only value (1.875 cm³ K mol⁻¹).

In a study of three mononuclear cobalt(II) tetranitrate complexes, (Ph₄P)₂[Co(NO₃)₄] (1), (MePh₃P)₂[Co(NO₃)₄] (2), and (Ph₄As)₂[Co(NO₃)₄] (3), the room temperature χₘT values were found to be in the range typical for high-spin Co(II) ions. As the temperature is lowered, the χₘT product typically decreases, a behavior attributed to the effects of spin-orbit coupling and the zero-field splitting (ZFS) of the S = 3/2 ground state. nih.govnih.gov

In tetranitratocobaltate(II) systems, the magnetic centers ([Co(NO₃)₄]²⁻ anions) are generally well-isolated from each other by large organic countercations such as tetraphenylphosphonium (B101447) (Ph₄P⁺) or tetraphenylarsonium (Ph₄As⁺). nih.gov The shortest distances between cobalt ions in such crystal lattices are often significant, for instance, greater than 9.0 Å. nih.govrsc.org Consequently, intermolecular magnetic exchange interactions are typically very weak and considered negligible. The temperature-dependent decrease in χₘT for these mononuclear complexes is therefore dominated by single-ion effects like ZFS rather than intermolecular antiferromagnetic coupling. nih.gov For polynuclear cobalt complexes, magnetic exchange interactions can be either ferromagnetic or antiferromagnetic, depending on factors like the bridging angles between metal centers. rsc.orgrsc.org

Field-Dependent Magnetization Studies

Field-dependent magnetization (M vs. H) studies, conducted at low temperatures, provide further evidence for the magnetic anisotropy present in tetranitratocobaltate(II) complexes. For an isotropic S = 3/2 system, the magnetization is expected to increase with the applied field and reach a saturation value of approximately 3 Nβ. However, in anisotropic systems, the magnetization often fails to reach this theoretical saturation value even at high magnetic fields (e.g., 7 T). nih.govmdpi.com

The non-superposition of M vs. H/T data collected at different temperatures onto a single master curve is a clear indicator of the presence of significant magnetic anisotropy and/or low-lying excited states. nih.gov This behavior is characteristic of Co(II) complexes, including the tetranitrate derivatives, and stems from the zero-field splitting of the ground state. nih.gov

Anisotropic Magnetic Properties and Single-Molecule Magnet Behavior

The magnetic anisotropy in high-spin Co(II) complexes is described by the zero-field splitting (ZFS) parameters: the axial parameter, D, and the rhombic parameter, E. The sign of D determines the nature of the anisotropy: a negative D value indicates an easy-axis of magnetization, while a positive D value signifies an easy-plane of anisotropy.

Studies on the (A)₂[Co(NO₃)₄] series of complexes have shown that they possess a positive D value, indicating easy-plane magnetic anisotropy. nih.gov Despite having easy-plane anisotropy, which is generally less favorable for Single-Molecule Magnet (SMM) behavior, slow magnetization relaxation can be observed under an applied dc magnetic field. Frequency- and temperature-dependent alternating-current (ac) magnetic susceptibility measurements on complexes (Ph₄P)₂[Co(NO₃)₄] and (MePh₃P)₂[Co(NO₃)₄] revealed slow magnetization relaxation under a 600 Oe dc field, which is a hallmark of field-induced SMMs. nih.gov This behavior arises because the applied field can lift the quantum tunneling of magnetization (QTM), enabling thermally activated relaxation processes.

Correlation between Crystal Structure and Magnetic Anisotropy

A strong correlation exists between the coordination geometry of the cobalt(II) ion and the resulting magnetic anisotropy. In the (A)₂[Co(NO₃)₄] family, the countercation plays a crucial role in determining the crystal packing and the geometry of the [Co(NO₃)₄]²⁻ anion. nih.gov

X-ray diffraction studies revealed that for the complexes with Ph₄P⁺ (1) and MePh₃P⁺ (2) countercations, the cobalt center is in a highly irregular seven-coordinate geometry. In contrast, the complex with the Ph₄As⁺ (3) countercation features a distorted-dodecahedral configuration around the Co(II) ion. nih.gov This structural variation directly impacts the magnetic anisotropy. The complexes with seven-coordinate geometries exhibit larger positive D values (+10.90(3) cm⁻¹ for 1 and +12.74(3) cm⁻¹ for 2 ) compared to the complex with a distorted-dodecahedral geometry (+4.50(3) cm⁻¹ for 3 ). nih.gov This demonstrates that subtle changes in the coordination environment, induced by different counterions, can significantly tune the magnitude of the magnetic anisotropy. Generally, a departure from idealized high-symmetry geometries is a key factor in generating large magnetic anisotropy. mdpi.comosti.govmdpi.com

Theoretical Modeling of Magnetic Behavior (e.g., Spin Hamiltonian, Broken-Symmetry DFT)

To quantitatively analyze the magnetic properties and extract the ZFS parameters, the experimental magnetic data (χₘT vs. T and M vs. H) are often fitted using a spin Hamiltonian model. For a system with an S = 3/2 ground state, the spin Hamiltonian is given by:

H = D[Sz² - S(S+1)/3] + E(Sx² - Sy²) + gμBH ·S

where D and E are the axial and rhombic ZFS parameters, respectively, g is the Landé g-factor, μB is the Bohr magneton, and H is the applied magnetic field. rsc.org Fitting the experimental data to this model allows for the precise determination of these parameters.

| Complex | Countercation (A) | Coordination Geometry | D (cm⁻¹) | Zero-Field Splitting (cm⁻¹)a |

|---|---|---|---|---|

| 1 | Ph₄P⁺ | Irregular 7-coordinate | +10.90(3) | 22.5(2) |

| 2 | MePh₃P⁺ | Irregular 7-coordinate | +12.74(3) | 26.6(3) |

| 3 | Ph₄As⁺ | Distorted Dodecahedral | +4.50(3) | 11.1(5) |

In addition to phenomenological models, theoretical calculations such as Density Functional Theory (DFT), often using the broken-symmetry approach for polynuclear systems, and high-level ab initio methods (like CASSCF) are employed. nih.govrsc.orgamazonaws.com These computational techniques are used to calculate the ZFS parameters from first principles, providing a deeper understanding of the electronic structure and the origin of the magnetic anisotropy, and to corroborate the parameters derived from fitting experimental data. nih.gov

Reactivity and Reaction Mechanisms of Tetranitratocobaltate Ii Compounds

Ligand Exchange and Substitution Kinetics

Ligand exchange reactions in coordination complexes involve the replacement of one or more ligands in the coordination sphere of the central metal ion by other ligands. For tetranitratocobaltate(II), this would involve the substitution of the nitrate (B79036) ligands by other molecules or ions. The kinetics and mechanism of these reactions are influenced by several factors, including the solvent, the nature of the entering and leaving groups, and the counterions present in the salt.

The solvent plays a crucial role in ligand substitution reactions. Polar solvents can coordinate to the cobalt(II) center, facilitating the dissociation of a nitrate ligand and participating in the reaction mechanism. The rate of ligand exchange can be significantly affected by the solvent's donor ability, polarity, and steric bulk. researchgate.netelsevierpure.com For instance, in a strongly coordinating solvent, the solvent molecules may compete with the entering ligand for a position in the coordination sphere, potentially slowing down the reaction. Conversely, a solvent that can stabilize the transition state will accelerate the reaction.

The nature of the counterion associated with the [Co(NO₃)₄]²⁻ anion can also influence ligand exchange rates. Large, non-coordinating counterions are expected to have a minimal effect on the reaction kinetics. However, smaller or more coordinating counterions can form ion pairs with the complex, which may alter the electron density at the cobalt center and affect the lability of the nitrate ligands. This can lead to changes in both the rate and the mechanism of the substitution reaction. mdpi.com

Table 1: Influence of Solvent Properties on Ligand Exchange Rates in Cobalt(II) Complexes (Illustrative)

| Solvent Property | Effect on Exchange Rate | Rationale |

| High Donor Number | Can decrease or increase | A high donor number indicates a strongly coordinating solvent, which can compete with the entering ligand. However, it can also assist in the departure of the leaving group. |

| High Dielectric Constant | Generally increases | A high dielectric constant stabilizes charged intermediates and transition states, which are common in ligand substitution reactions. |

| Steric Hindrance | Decreases | Bulky solvent molecules can hinder the approach of the entering ligand, slowing down associative pathways. |

Ligand substitution reactions in octahedral and tetrahedral complexes, such as those involving cobalt(II), can proceed through several mechanistic pathways. nih.govslideshare.net

Dissociative (D) Mechanism: This is a two-step mechanism where the rate-determining step is the cleavage of the bond between the metal and the leaving group, forming a short-lived intermediate with a lower coordination number. This is followed by the rapid coordination of the entering ligand. For [Co(NO₃)₄]²⁻, this would involve the initial loss of a nitrate ion.

Associative (A) Mechanism: In this two-step mechanism, the entering ligand first coordinates to the metal center, forming an intermediate with a higher coordination number. The subsequent departure of the leaving group is then rapid. This pathway is less common for coordinatively saturated complexes but can occur in some cases. wikipedia.orgacs.org

Interchange (I) Mechanism: This is a concerted process where the entering ligand begins to form a bond with the metal center as the leaving group's bond is breaking. There is no distinct intermediate. The interchange mechanism can be further classified as:

Dissociative Interchange (Id): The breaking of the bond with the leaving group is more significant in the transition state. This is a common mechanism for many cobalt(II) complexes. nih.govslideshare.net

Associative Interchange (Ia): The formation of the bond with the entering ligand is more advanced in the transition state. wikipedia.org

For tetrahedral cobalt(II) complexes, ligand exchange is generally fast. The specific pathway for tetranitratocobaltate(II) would depend on the reaction conditions, but a dissociative or interchange mechanism is most likely. nih.govmcmaster.ca

Redox Chemistry of the Cobalt(II) Center

The cobalt(II) center in tetranitratocobaltate(II) can be oxidized to cobalt(III) or reduced to cobalt(I) or cobalt(0). The feasibility of these redox processes is quantified by the standard reduction potentials of the respective redox couples.

Cyclic voltammetry is a powerful technique to study the redox behavior of chemical species. sfu.ca A typical cyclic voltammogram for a cobalt(II) complex will show a wave corresponding to the Co(II)/Co(III) oxidation and another for the Co(II)/Co(I) reduction. The peak potentials and the separation between the anodic and cathodic peaks provide information about the thermodynamics and kinetics of the electron transfer process.

For tetranitratocobaltate(II), the cyclic voltammogram would be expected to display the Co(II)/Co(III) and Co(II)/Co(I) redox couples. The exact potentials would be influenced by the solvent and the supporting electrolyte used in the experiment. The nitrate ligands, being π-acceptors, can influence the electron density at the cobalt center and thus shift the redox potentials compared to other cobalt(II) complexes.

The standard reduction potential for the Co³⁺/Co²⁺ couple is quite high, indicating that Co³⁺ is a strong oxidizing agent and that Co²⁺ is generally stable against oxidation. stackexchange.com However, the coordination environment significantly affects this potential. Ligands that are better at stabilizing the Co(III) oxidation state will lower the potential for the Co(II)/Co(III) oxidation. The nitrate ligands in tetranitratocobaltate(II) are expected to influence the redox potentials.

The reduction of Co(II) to Co(I) or Co(0) is also an important aspect of its redox chemistry. These lower oxidation states are often highly reactive and can participate in various catalytic cycles. The potential for these reductions will also be dependent on the ligand environment.

Table 2: Representative Redox Potentials for Cobalt Complexes (Illustrative)

| Redox Couple | Typical Potential Range (V vs. SCE) | Factors Influencing Potential |

| Co(III)/Co(II) | +0.1 to +1.8 | Ligand field strength, nature of donor atoms, overall charge of the complex. |

| Co(II)/Co(I) | -0.5 to -1.5 | π-acceptor properties of the ligands, solvent. |

| Co(I)/Co(0) | -1.0 to -2.0 | π-acceptor properties of the ligands, solvent. |

Note: These are general ranges for cobalt complexes; the specific potentials for tetranitratocobaltate(II) would require experimental determination.

The chemical implications of these redox potentials are significant. For example, a complex with a less positive Co(III)/Co(II) potential would be more easily oxidized and could act as a reducing agent. Conversely, a complex with a more positive potential would be a stronger oxidizing agent in its Co(III) form.

Thermal Decomposition Pathways and Products

Metal nitrates are known to be thermally unstable, and tetranitratocobaltate(II) is no exception. Upon heating, the complex will decompose, leading to the formation of cobalt oxides and the release of nitrogen oxides. The exact nature of the products and the decomposition pathway can be influenced by the heating rate and the atmosphere under which the decomposition is carried out. acs.org

The thermal decomposition of anhydrous cobalt(II) nitrate, Co(NO₃)₂, has been studied and provides a good model for the decomposition of the tetranitratocobaltate(II) anion. sci-hub.stakjournals.com The decomposition is a complex process that likely proceeds through the formation of intermediate oxynitrates. The final solid product is typically a cobalt oxide, such as Co₃O₄ or CoO, depending on the temperature and oxygen partial pressure. sci-hub.stakjournals.com The gaseous products are primarily nitrogen dioxide (NO₂) and oxygen (O₂).

A plausible decomposition pathway for a salt containing the tetranitratocobaltate(II) anion, such as M₂[Co(NO₃)₄], can be generalized as follows:

M₂Co(NO₃)₄ → Co₃O₄(s) + 2MO(s) + 8NO₂(g) + O₂(g) (This is a simplified, non-balanced representation)

The actual stoichiometry would depend on the counterion (M) and the final cobalt oxide formed. The decomposition is an exothermic process and can be vigorous if heated rapidly.

Table 3: Likely Products of Thermal Decomposition of Tetranitratocobaltate(II)

| Product Type | Specific Product(s) | Physical State |

| Solid Residue | Cobalt(II,III) oxide (Co₃O₄), Cobalt(II) oxide (CoO) | Solid |

| Gaseous Products | Nitrogen dioxide (NO₂), Oxygen (O₂) | Gas |

Investigation of Intermediate Species During Thermal Events

The thermal decomposition of metal nitrates, including complexes containing the tetranitratocobaltate(II) anion, is a multi-stage process involving several intermediate species. researchgate.net Studies on the thermal behavior of various d-block metal nitrate hydrates indicate a general three-stage decomposition pathway: initial partial dehydration, followed by the formation of intermediate oxo-nitrates and hydroxide (B78521) nitrates, and culminating in the formation of the corresponding metal oxide. researchgate.net

During the thermal analysis of cobalt(II) nitrate supported on alumina (B75360), the final solid residue was identified as CoAl2O4, while bulk cobalt nitrate decomposes to form the cobalt oxide Co3O4. researchgate.net The decomposition process for transition metal nitrates is influenced by the charge density of the metal cation; a higher charge density generally leads to a lower decomposition temperature. acs.org This is attributed to the back-donation of the electronic cloud from the nitrate ligand to the unfilled d-orbitals of the transition metal, which weakens the N-O bonds. acs.org

Analysis of the gaseous products evolved during the decomposition of various metal nitrates has identified species such as NO2, NO, N2O, and O2 at temperatures above 200°C, signaling the thermolysis of the nitrate anions. researchgate.net Some studies suggest that during decomposition, the evolution of gaseous products like O2 and NO2 can physically carry metal-containing species into the vapor phase, especially if a liquid state is present on the surface. epa.gov This process can lead to the detection of species like MO+ and MNO3+ in the gas phase. epa.gov The presence of a hydrogen atmosphere can lower the decomposition temperature of metal nitrates. acs.orgresearchgate.net

A summary of the generalized stages of thermal decomposition for d-metal nitrates is presented below.

| Stage | Process | Intermediate/Product Species |

| 1 | Partial Dehydration | Partially hydrated metal nitrate |

| 2 | Ligand Decomposition | Oxo-nitrates, Hydroxide nitrates |

| 3 | Final Decomposition | Metal Oxides (e.g., Co3O4) |

This table provides a generalized summary of thermal decomposition stages for d-metal nitrates based on available literature.

Mechanisms of Ligand Dissociation and Solid-State Transformations

The reactivity of tetranitratocobaltate(II) in the solid state is characterized by ligand dissociation and potential structural transformations. Ligand substitution in octahedral complexes, which is analogous to the environment in many cobalt(II) compounds, can proceed through dissociative (SN1), associative (SN2), or interchange mechanisms. researchgate.net In a dissociative mechanism, the rate-determining step is the breaking of a metal-ligand bond to form an intermediate with a lower coordination number. researchgate.net Given the potential for steric crowding with four nitrate ligands, a dissociative pathway is a plausible mechanism for ligand dissociation in the tetranitratocobaltate(II) anion.

Solid-state transformations involve changes in the crystal structure or coordination environment without a change in the chemical composition. Cobalt(II) complexes are known to undergo various solid-state phase transitions triggered by stimuli such as temperature or pressure. researchgate.netnih.govnih.gov For instance, anhydrous cobalt(II) chloride (CoCl2) exhibits a solid-state transition approximately 20 K below its melting point. researchgate.net Similarly, a transition has been confirmed in solid cobalt(II) bromide (CoBr2) at 650 K. researchgate.net

These transformations can involve significant changes in the coordination geometry of the Co(II) center. In some one-dimensional cobalt(II) polymers, structural phase transitions can induce changes in the electronic structure and magnetic behavior of the cobalt ion. nih.gov Such transitions can be reversible and may involve crystal-to-crystal transformations, as observed in some cobalt(II) Schiff base complexes that react with nitric oxide gas in the solid state. mdpi.com The synthesis of cobalt complexes can also be influenced by solid-state phenomena; the choice of cobalt(II) salt and solvent can lead to different final products, including the oxidation of Co(II) to Co(III) in the solid state. rsc.org

| Compound/System | Type of Transformation | Trigger/Observation |

| Cobalt(II) Chloride (CoCl2) | Allotropic Phase Transition | Occurs ~20 K below melting point. researchgate.net |

| Cobalt(II) Bromide (CoBr2) | Solid-State Phase Transition | Confirmed at 647-650 K. researchgate.net |

| Mononuclear Co(II) Complex | Phase-Transition-Coupled Spin Transition | Exhibits thermal hysteresis. nih.gov |

| 1D Co(II) Polymer | Structural Phase Transition | Induces change in electronic structure. nih.gov |

| Co(II) Schiff Base Complexes | Gas-Solid Reaction | Reversible crystal-to-crystal transformation with NO gas. mdpi.com |

This table summarizes various solid-state transformations observed in selected cobalt(II) compounds.

Photochemical Reactivity and Excited-State Processes

The photochemical behavior of coordination compounds is dictated by the nature of their electronically excited states. For cobalt(II) complexes like tetranitratocobaltate(II), irradiation with light can populate either metal-centered (MC or d-d) states or charge-transfer states. scribd.comacs.org The photochemistry of cobalt complexes often involves electron-transfer reactions where free-radical-coordinated metal ions are proposed as intermediates. ias.ac.in

In many cobalt(III) complexes, excitation into ligand-to-metal charge transfer (LMCT) bands leads to the reduction of the Co(III) center and oxidation of a ligand. scribd.com This process can weaken the cobalt-ligand bonds, potentially leading to ligand dissociation. scribd.com Flash photolysis studies of certain cobalt(III) amine complexes containing amino acids have shown the formation of alkyl cobalt(III) complexes through intermediate cobalt(II) species coordinated to an alkyl radical. ias.ac.inacs.org

The dynamics of excited states in cobalt complexes are crucial for determining their photochemical reactivity. Studies on polypyridine Co(III) complexes have shown that they can form highly oxidizing species in their lowest triplet metal-centered excited state (³T₁). acs.org The lifetimes of these ³MC excited states can be influenced by the ligand field strength, with stronger field ligands sometimes leading to longer-lived excited states. acs.org In heterobimetallic cobalt-zirconium complexes, a short-lived singlet metal-to-metal charge transfer state has been characterized using time-resolved IR spectroscopy. escholarship.org

While specific photochemical studies on the tetranitratocobaltate(II) anion are not widely reported, general principles suggest that photoexcitation could lead to several outcomes. Excitation of d-d transitions would produce a metal-centered excited state, which could undergo non-radiative decay or lead to ligand dissociation. Alternatively, excitation of a ligand-to-metal charge transfer band could initiate a redox process, transiently forming a Co(I) center and a nitrate radical (NO₃•), which would be highly reactive. The specific pathway would depend on the excitation wavelength and the solvent environment.

Advanced Materials Applications and Fundamental Principles Derived from Tetranitratocobaltate Ii Chemistry

Precursors for Advanced Inorganic Materials

Complexes containing the tetranitratocobaltate(II) moiety are valuable starting materials for the fabrication of sophisticated inorganic materials. The thermal decomposition of these precursors provides a straightforward and effective route to produce metal oxides and nitrides. Furthermore, the chemistry of these cobalt complexes allows for precise control over the morphology of the resulting nanomaterials.

Synthesis of Metal Oxides (e.g., Co₃O₄) and Nitrides via Thermolysis

The thermal decomposition, or thermolysis, of cobalt(II) nitrate-containing precursors is a widely employed method for the synthesis of cobalt oxides. When subjected to elevated temperatures in an air atmosphere, these complexes decompose to yield crystalline cobalt oxides, most commonly the spinel Co₃O₄. This process involves the breakdown of the coordination complex and the oxidation of cobalt(II). The nitrate (B79036) ligands serve as an internal oxidant, facilitating the formation of the oxide phase at relatively low temperatures.

The characteristics of the resulting cobalt oxide, such as particle size and crystallinity, can be influenced by the specific precursor used and the thermal treatment conditions, including temperature and heating rate. For instance, the direct thermal decomposition of cobalt(II) nitrate hexahydrate can produce nanocrystalline Co₃O₄. researchgate.net Similarly, other cobalt-organic precursors like cobalt acetate (B1210297) and cobalt oxalate (B1200264) also yield Co₃O₄ upon thermal treatment, demonstrating the versatility of thermolysis as a synthetic route. frontiersin.orgresearchgate.netmdpi.com

In addition to oxides, tetranitratocobaltate(II) and related cobalt nitrate precursors can be utilized to synthesize cobalt nitrides. This is typically achieved by carrying out the thermolysis in a nitrogen-containing atmosphere, such as ammonia (B1221849), or by using nitrogen-rich co-reagents like urea. oaepublish.com Cobalt(II) nitrate is often considered a suitable precursor for supporting cobalt on materials like carbon nitride due to its solubility and tendency to form porous metal oxides. researchgate.net High-pressure synthesis techniques can also be employed to create novel cobalt polynitrides. nih.gov

Formation of Nanomaterials with Controlled Morphology (e.g., metal-carbon foams, nanoparticles)

The use of tetranitratocobaltate(II) and similar cobalt precursors enables significant control over the size, shape, and dimensionality of the resulting nanomaterials. By carefully selecting the precursor, solvents, and reaction conditions, researchers can synthesize nanoparticles, nanorods, and more complex architectures. For example, the thermal decomposition of cobalt oxalate in the presence of surfactants like triphenylphosphine (B44618) and oleylamine (B85491) has been shown to produce Co₃O₄ nanorods with diameters of approximately 20 nm and lengths around 500 nm. researchgate.net Sonochemical methods, which utilize ultrasonic irradiation, can also be employed to produce nano-sized cobalt(II) coordination complexes, which can then be used to create nanomaterials with specific morphologies. ijcce.ac.ir